6-Amino-1,5-naphthyridine-3-carboxylic acid
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Overview
Description
6-Amino-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 5. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
It’s known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Biochemical Pathways
Naphthyridines, in general, are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Naphthyridines, in general, are known to exhibit a variety of biological activities, suggesting they may have multiple cellular and molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,5-naphthyridine-3-carboxylic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization. One common method is the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate under thermal conditions to form the naphthyridine skeleton . Another approach involves the Skraup quinoline synthesis adapted for 3-aminopyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and arylboronic acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
6-Amino-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions.
1,8-Naphthyridine: A naphthyridine isomer with nitrogen atoms at positions 1 and 8.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring system.
Uniqueness
6-Amino-1,5-naphthyridine-3-carboxylic acid is unique due to its specific nitrogen atom arrangement, which imparts distinct chemical and biological properties compared to other naphthyridine isomers and related compounds.
Properties
IUPAC Name |
6-amino-1,5-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-2-1-6-7(12-8)3-5(4-11-6)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOXPMFGZPBQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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